molecular formula C11H13BrO B8664857 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol CAS No. 65021-22-9

6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol

Cat. No. B8664857
CAS RN: 65021-22-9
M. Wt: 241.12 g/mol
InChI Key: DUHURTZQGKCUMC-UHFFFAOYSA-N
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Patent
US04107324

Procedure details

128 g of bromine in 100 ml of carbon tetrachloride were added dropwise over the course of 4.5 hours to a solution of 162 g of 3,3-dimethyl-5-hydroxy-indane in 400 ml of carbon tetrachloride at -9° to -2° C. The reaction solution was left to stand overnight at room temperature. It was then washed until neutral, and dried. Fractional distillation gave 139 g of 6-bromo-3,3-dimethyl-5-hydroxy-indane; boiling point: 141.5° C/10 mm Hg. ##STR32##
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1([CH3:14])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[CH2:6][CH2:5]1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:9]1[CH:8]=[C:7]2[C:12]([C:4]([CH3:14])([CH3:3])[CH2:5][CH2:6]2)=[CH:11][C:10]=1[OH:13]

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
BrBr
Name
Quantity
162 g
Type
reactant
Smiles
CC1(CCC2=CC=C(C=C12)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution was left
WASH
Type
WASH
Details
It was then washed until neutral, and
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C2C(CCC2=C1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.